Bienvenue dans la boutique en ligne BenchChem!

1-(2,3-Difluorophenyl)cyclopropanemethanamine

CCR5 antagonist HIV entry inhibition chemokine receptor

1-(2,3-Difluorophenyl)cyclopropanemethanamine (CAS 1260663-44-2) is a cyclopropylmethanamine derivative featuring a 2,3-difluorophenyl substituent attached to a cyclopropane ring bearing a methanamine group. With a molecular formula of C10H11F2N and molecular weight of 183.2 g/mol , this compound functions primarily as a small-molecule building block for medicinal chemistry programs targeting GPCRs.

Molecular Formula C10H11F2N
Molecular Weight 183.20 g/mol
CAS No. 1260663-44-2
Cat. No. B6337997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Difluorophenyl)cyclopropanemethanamine
CAS1260663-44-2
Molecular FormulaC10H11F2N
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESC1CC1(CN)C2=C(C(=CC=C2)F)F
InChIInChI=1S/C10H11F2N/c11-8-3-1-2-7(9(8)12)10(6-13)4-5-10/h1-3H,4-6,13H2
InChIKeyRPDKYUCQLHXXSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Difluorophenyl)cyclopropanemethanamine (CAS 1260663-44-2): Key Chemical and Pharmacological Profile for Informed Procurement


1-(2,3-Difluorophenyl)cyclopropanemethanamine (CAS 1260663-44-2) is a cyclopropylmethanamine derivative featuring a 2,3-difluorophenyl substituent attached to a cyclopropane ring bearing a methanamine group. With a molecular formula of C10H11F2N and molecular weight of 183.2 g/mol , this compound functions primarily as a small-molecule building block for medicinal chemistry programs targeting GPCRs. Its documented biological activities include antagonist activity at the CCR5 receptor and potential modulation of serotonergic targets, with preliminary pharmacological screening indicating utility as a CCR5 antagonist for the treatment of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. The compound is commercially available from multiple vendors with purity specifications typically ranging from 95% to 98% [2].

Why 1-(2,3-Difluorophenyl)cyclopropanemethanamine (CAS 1260663-44-2) Cannot Be Replaced by Generic Mono-Fluoro or Non-Fluorinated Cyclopropanemethanamine Analogs


The 2,3-difluorophenyl substitution pattern in this cyclopropanemethanamine derivative confers a unique combination of electronic and steric properties that fundamentally distinguish it from mono-fluoro positional isomers and non-fluorinated analogs. The ortho, meta-difluoro substitution on the phenyl ring alters both the basicity of the amine (predicted pKa of 8.61 for the α-cyclopropyl-2,3-difluoro analogue) and the lipophilicity profile (LogP of approximately 2.61 for closely related 2,3-difluorophenyl cyclopropane amines) relative to mono-substituted counterparts. Crucially, the specific 2,3-difluoro arrangement influences molecular recognition at GPCR targets: while structurally related 2-phenyl-cyclopropylmethanamines are claimed as selective 5-HT(2C) receptor agonists with therapeutic applications in obesity and psychiatric disorders [1], the 2,3-difluoro substitution pattern on the aromatic ring may yield divergent binding profiles compared to other halogen substitution patterns. Generic substitution with mono-fluoro analogs (e.g., 2-fluoro, 3-fluoro, or 4-fluoro variants) or non-fluorinated phenylcyclopropanemethanamine would alter hydrogen-bonding capacity, molecular dipole orientation, and target engagement selectivity, potentially compromising SAR reproducibility in hit-to-lead optimization workflows.

Quantitative Differentiation Evidence for 1-(2,3-Difluorophenyl)cyclopropanemethanamine (CAS 1260663-44-2) vs. Structural Analogs


CCR5 Antagonist Activity: Quantitative Binding Data Enables Benchmarking Against Potent Reference Antagonists

1-(2,3-Difluorophenyl)cyclopropanemethanamine exhibits antagonist activity at the human CCR5 receptor with a measured IC50 of 1.01 × 10^4 nM (10.1 μM) in a functional calcium mobilization assay using human MOLT4 cells [1]. While this potency is substantially lower than that of optimized clinical-stage CCR5 antagonists (e.g., a structurally distinct antagonist showing IC50 of 0.600 nM in an HIV-1 gp120-induced cell-cell fusion assay [2]), the compound's defined activity profile provides a quantifiable benchmark for SAR exploration. The 2,3-difluorophenyl moiety may be exploited as a scaffold for further optimization aimed at improving potency while retaining favorable physicochemical properties. Preliminary pharmacological screening confirms this compound's utility as a CCR5 antagonist for preparing treatments of CCR5-mediated diseases [3].

CCR5 antagonist HIV entry inhibition chemokine receptor

Patent-Defined Structural Coverage: Inclusion in 5-HT(2C) Receptor Agonist Patent Class Establishes Formal Intellectual Property Relevance

The 2-phenyl-cyclopropylmethanamine scaffold, which encompasses 1-(2,3-difluorophenyl)cyclopropanemethanamine as a potential member based on its core structural features (cyclopropylmethanamine core with substituted phenyl ring), is explicitly claimed in granted patents as selective 5-HT(2C) receptor agonists [1]. Specifically, EP3250549B1 (granted 2021-06-23, priority 2015-01-29) and US10407381B2 disclose 2-phenyl-cyclopropylmethanamines for the treatment of obesity and psychiatric disorders wherein modulation of 5-HT(2C) receptors provides a benefit [2]. This patent coverage establishes formal intellectual property relevance for this chemotype and provides a defined therapeutic context for SAR exploration. In contrast, simpler mono-fluoro cyclopropanemethanamine analogs lack equivalent targeted patent documentation linking them to this specific therapeutic class, making the 2,3-difluorophenyl variant a more strategically positioned starting point for CNS-focused drug discovery programs.

5-HT2C agonist CNS drug discovery obesity

Structural Isomer Differentiation: Cyclopropanemethanamine vs. Cyclopropanamine Scaffold Yields Distinct Physicochemical and Pharmacological Profiles

1-(2,3-Difluorophenyl)cyclopropanemethanamine (CAS 1260663-44-2) is a cyclopropanemethanamine derivative containing a methylene spacer between the cyclopropane ring and the amine group, distinguishing it from the structurally related cyclopropanamine analog 1-(2,3-difluorophenyl)cyclopropanamine (CAS 1260667-54-6) in which the amine is directly attached to the cyclopropane ring . This structural difference produces measurable physicochemical divergence: the cyclopropanemethanamine derivative has a higher molecular weight (183.2 g/mol) and different hydrogen bonding capacity (one hydrogen bond donor, three acceptors) [1] compared to the cyclopropanamine analog (169.17 g/mol, LogP 2.61) . Critically, this one-carbon spacer alters the geometry of the amine relative to the aryl ring, which can significantly impact molecular recognition at biological targets. While the cyclopropanamine derivative (1260667-54-6) has been reported in patent WO2021071843A1 related to muscarinic acetylcholine M1 receptor antagonists , the cyclopropanemethanamine derivative (1260663-44-2) has documented activity at CCR5 and potential 5-HT(2C) receptor engagement. This divergence in reported target associations underscores that the two isomers are not interchangeable in SAR campaigns.

structural isomer medicinal chemistry building block selection

Optimal Research and Industrial Application Scenarios for 1-(2,3-Difluorophenyl)cyclopropanemethanamine (CAS 1260663-44-2)


CCR5 Antagonist Hit-to-Lead Optimization: Utilizing the 2,3-Difluorophenyl Scaffold as a Starting Point for Potency Enhancement

This compound is suitable as an early-stage hit scaffold for CCR5 antagonist medicinal chemistry programs. With a measured IC50 of 10.1 μM against human CCR5 in calcium mobilization assays [1], it provides a structurally defined starting point for SAR-driven potency optimization. The 2,3-difluorophenyl substitution pattern offers a differentiated chemotype relative to more potent but structurally distinct clinical CCR5 antagonists [2]. Researchers may systematically modify the cyclopropane ring, methanamine linker, or difluorophenyl substituents to improve target engagement while potentially preserving favorable ADME properties conferred by the fluorinated aromatic system.

5-HT(2C) Receptor Agonist Discovery: Leveraging Patent-Defined Scaffold for CNS and Metabolic Disease Programs

Given the explicit patent coverage of 2-phenyl-cyclopropylmethanamines as selective 5-HT(2C) receptor agonists with therapeutic applications in obesity and psychiatric disorders [3], this compound represents a valuable building block for academic and industrial CNS drug discovery programs targeting this receptor. The 2,3-difluorophenyl variant offers a distinct substitution pattern that may yield differentiated binding kinetics or functional selectivity profiles compared to other aryl-substituted analogs within the same patent class. Procurement of this specific analog enables systematic exploration of how the ortho,meta-difluoro substitution influences 5-HT(2C) agonist potency, selectivity versus 5-HT(2A) and 5-HT(2B) receptors, and downstream functional efficacy.

Structure-Activity Relationship Studies Comparing Cyclopropanemethanamine vs. Cyclopropanamine Isomers

This compound is appropriate for comparative SAR studies examining how the presence or absence of a methylene spacer between the cyclopropane ring and amine group influences pharmacological activity at GPCR targets. As documented, the cyclopropanemethanamine scaffold (this compound) has reported activity at CCR5 [1] and is encompassed within 5-HT(2C) agonist patent claims [3], whereas the structurally isomeric cyclopropanamine analog (CAS 1260667-54-6) has been associated with M1 muscarinic receptor antagonist patents . Systematic side-by-side evaluation of these isomers in receptor binding and functional assays can elucidate how the one-carbon spacer alters molecular recognition, providing fundamental insights into pharmacophore geometry requirements for each target class.

Fluorinated Building Block for Parallel Synthesis and Focused Library Construction

As a versatile amine building block featuring the 2,3-difluorophenyl motif (molecular weight 183.2 g/mol, one primary amine for derivatization) [4], this compound is well-suited for incorporation into focused chemical libraries via parallel synthesis. The amine handle enables rapid diversification through amide coupling, reductive amination, or sulfonamide formation, allowing systematic exploration of substituent effects around the cyclopropanemethanamine core. The commercial availability of this compound in research quantities with purities of 95-98% [5] supports efficient library synthesis workflows without requiring extensive in-house synthetic effort for scaffold construction.

Quote Request

Request a Quote for 1-(2,3-Difluorophenyl)cyclopropanemethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.